

# A Technical Guide to N-methylpent-4-enamide: Structure, Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *n*-Methylpent-4-enamide

CAS No.: 52565-61-4

Cat. No.: B3060558

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**Abstract:** This technical guide provides a comprehensive overview of **N-methylpent-4-enamide** (CAS No. 52565-61-4), a bifunctional molecule incorporating both a secondary amide and a terminal alkene. This unique combination of functional groups makes it a valuable building block in various fields, including polymer science, organic synthesis, and materials chemistry. This document details its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and discusses its chemical reactivity and potential applications for researchers, scientists, and professionals in drug development.

## Molecular Structure and Identification

**N-methylpent-4-enamide** is an acyclic organic compound with a five-carbon chain. Its structure is characterized by a terminal double bond between C4 and C5 and a secondary amide group where the nitrogen atom is substituted with a methyl group.

The fundamental identification parameters for **N-methylpent-4-enamide** are summarized in the table below.<sup>[1][2]</sup>

Identifier	Value
IUPAC Name	N-methylpent-4-enamide[1]
CAS Number	52565-61-4[1][2]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO[1][2]
Canonical SMILES	CNC(=O)CCC=C[1]
InChI	InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8)[1]
InChIKey	WMSBZEVWAHDCGZ-UHFFFAOYSA-N[1]

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n2 -- n3;
n3 -- n4;
n4 -- n5;
n5 -- n6 [style=double, penwidth=2];
n5 -- n7;
n7 -- n8;
n7 -- n9;

}
```

*Figure 1: 2D Chemical Structure of N-methylpent-4-enamide.*

## Physicochemical Properties

The physical and chemical properties of **N-methylpent-4-enamide** dictate its behavior in various chemical systems, including its solubility, reactivity, and potential for intermolecular interactions. The following properties have been computationally predicted.

Property	Value	Source
Molecular Weight	113.16 g/mol	[1][2]
Monoisotopic Mass	113.084063974 Da	[1]
XLogP3	0.6	[1]
Hydrogen Bond Donor Count	1	[1][2]
Hydrogen Bond Acceptor Count	1	[1][2]
Rotatable Bond Count	3	[1][2]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	[1][2]

## Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of **N-methylpent-4-enamide**. The expected spectral data are outlined below, based on the known ranges for its constituent functional groups.[3][4]

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
<sup>1</sup> H NMR	Vinyl Protons (=CH <sub>2</sub> )	~4.9 - 5.1 ppm	Protons on a terminal double bond.
	Vinyl Proton (-CH=)	~5.7 - 5.9 ppm	Proton on an internal carbon of a double bond.
	Allylic Protons (-CH <sub>2</sub> -CH=)	~2.3 ppm	Protons adjacent to the C=C double bond.
	Alpha-Carbonyl Protons (-CH <sub>2</sub> -C=O)	~2.2 ppm	Protons adjacent to the carbonyl group.
	N-Methyl Protons (-NH-CH <sub>3</sub> )	~2.8 ppm	Methyl group attached to the amide nitrogen.
	Amide Proton (-NH-)	~5.5 - 8.5 ppm (broad)	Labile proton on the nitrogen atom.
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	~172 ppm	Characteristic shift for a secondary amide carbonyl.
	Alkene Carbon (-CH=)	~137 ppm	Internal sp <sup>2</sup> hybridized carbon.
	Alkene Carbon (=CH <sub>2</sub> )	~115 ppm	Terminal sp <sup>2</sup> hybridized carbon.
	N-Methyl Carbon (-CH <sub>3</sub> )	~26 ppm	Methyl group attached to nitrogen.
	Aliphatic Carbons (-CH <sub>2</sub> -)	~30 - 40 ppm	sp <sup>3</sup> hybridized carbons in the chain.
IR Spectroscopy	N-H Stretch	~3300 cm <sup>-1</sup> (sharp, moderate)	Characteristic of a secondary amide N-H bond. <a href="#">[4]</a> <a href="#">[5]</a>

=C-H Stretch	~3080 cm <sup>-1</sup> (weak to moderate)	Stretching vibration of H bonded to sp <sup>2</sup> carbons.	
C-H Stretch (sp <sup>3</sup> )	~2850-2960 cm <sup>-1</sup> (strong)	Aliphatic C-H bond stretching.	
C=O Stretch (Amide I)	~1650 cm <sup>-1</sup> (strong)	Carbonyl stretching is a very strong, characteristic amide band.[4][5]	
C=C Stretch	~1640 cm <sup>-1</sup> (variable)	Alkene stretch, may overlap with the Amide I band.	
N-H Bend (Amide II)	~1550 cm <sup>-1</sup> (strong)	Combination of N-H bending and C-N stretching.	
Mass Spectrometry	Molecular Ion [M] <sup>+</sup>	m/z 113.084	Corresponding to the exact mass of C <sub>6</sub> H <sub>11</sub> NO.[1]
Key Fragments	m/z 98, 84, 72, 57, 44	Potential fragments from cleavage alpha to the carbonyl, McLafferty rearrangement, or loss of the methylamino group.	

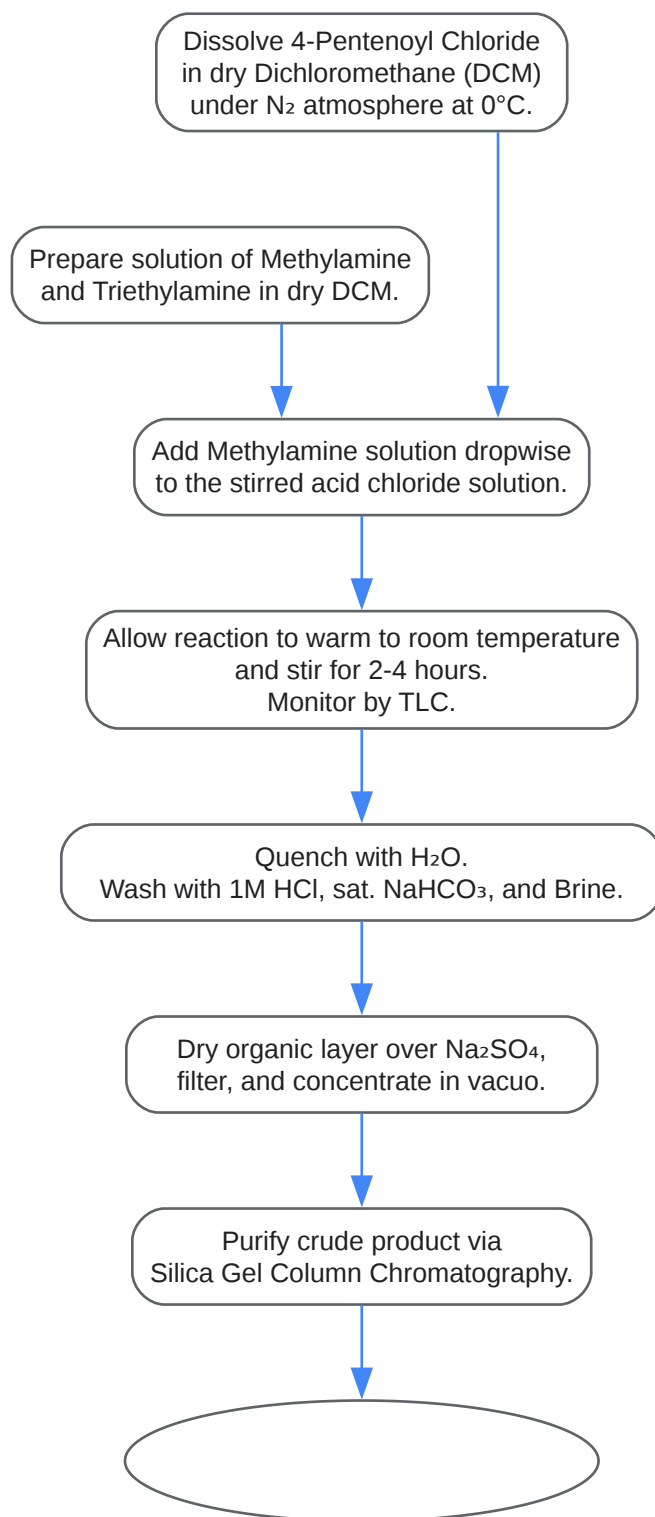
## Synthesis and Manufacturing

**N-methylpent-4-enamide** can be reliably synthesized via the nucleophilic acyl substitution of a 4-pentenoyl derivative with methylamine. The use of 4-pentenoyl chloride is a common and efficient method.

## Causality of Experimental Design

This protocol utilizes the high reactivity of an acid chloride toward a nucleophile.

- Reagents: 4-Pentenoyl chloride is the electrophilic acylating agent. Methylamine serves as the nucleophile.
- Solvent: A dry, aprotic solvent like dichloromethane (DCM) is used to prevent hydrolysis of the highly reactive acid chloride.
- Base: Triethylamine (TEA) is a non-nucleophilic base used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.
- Workup: An aqueous workup with dilute acid and brine removes the triethylamine hydrochloride salt and any unreacted methylamine, followed by drying and solvent evaporation to isolate the crude product.
- Purification: Column chromatography is employed to separate the desired amide from any non-polar starting materials or polar impurities, yielding the pure product.



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Figure 2: Experimental workflow for the synthesis of *N*-methylpent-4-enamide.

## Experimental Protocol

This procedure is a representative method for laboratory-scale synthesis.<sup>[6]</sup>

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-pentenoyl chloride (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.
- **Reagent Addition:** In a separate flask, add methylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (1.2 eq) to anhydrous DCM. Transfer this solution to an addition funnel.
- **Reaction:** Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the internal temperature below 5°C.
- **Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO<sub>3</sub> (2x), and brine (1x).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **N-methylpent-4-enamide**.

## Chemical Reactivity and Potential Applications

The dual functionality of **N-methylpent-4-enamide** makes it a versatile reagent in organic chemistry. The reactivity of the alkene and amide groups can be selectively addressed.

- **Alkene Group Reactivity:** The terminal double bond is susceptible to a wide range of transformations, including:
  - **Electrophilic Addition:** Reactions such as hydrogenation, halogenation, and hydrohalogenation can selectively modify the alkene without affecting the amide.

- Oxidation: The double bond can be oxidized to form an epoxide or cleaved via ozonolysis to yield an aldehyde.
- Polymerization: It can act as a monomer in radical or transition-metal-catalyzed polymerization reactions to produce functionalized polymers.
- Amide Group Reactivity: The secondary amide is relatively stable but can undergo:
  - Hydrolysis: Under strong acidic or basic conditions, the amide bond can be cleaved to yield 4-pentenoic acid and methylamine.
  - Reduction: Strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can reduce the amide to the corresponding amine, N-methylpent-4-en-1-amine.

## Potential Applications

Based on its structure, **N-methylpent-4-enamide** is a promising candidate for several applications:

- Polymer Chemistry: As a functional monomer, it can be used to synthesize polymers with pendant amide groups, which can enhance properties like hydrophilicity, thermal stability, and adhesion.
- Organic Synthesis: It serves as a valuable building block where the alkene or amide can be transformed selectively, enabling the synthesis of more complex molecules, including nitrogen-containing heterocycles and other scaffolds relevant to medicinal chemistry.[7]
- Drug Discovery: The pentenamide scaffold can be incorporated into larger molecules to explore potential biological activities. Amide-containing compounds are ubiquitous in pharmaceuticals, and the terminal alkene provides a handle for further functionalization or conjugation.[7]

## Safety and Handling

No specific safety data sheet (SDS) is available for **N-methylpent-4-enamide** in the provided search results. However, based on the functional groups present, general laboratory safety precautions should be observed.[8][9]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [\[9\]](#)

## References

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- To cite this document: BenchChem. [A Technical Guide to N-methylpent-4-enamide: Structure, Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3060558/docs#a-technical-guide-to-n-methylpent-4-enamide-structure-properties-synthesis-and-applications>]

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